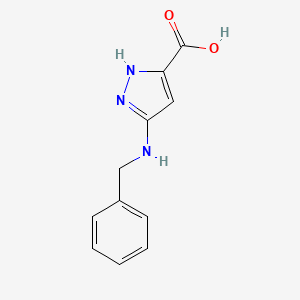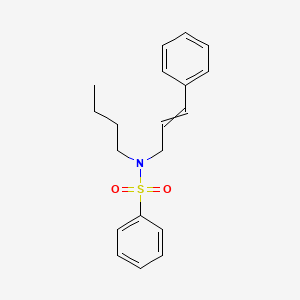![molecular formula C10H10O3S B12601864 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol CAS No. 651310-31-5](/img/structure/B12601864.png)
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of phenylpropynol, where the phenyl ring is substituted with a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a phenylacetylene derivative.
Sulfonylation: The phenylacetylene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonyl group to the phenyl ring.
Hydroxylation: The resulting sulfonylated phenylacetylene is then subjected to hydroxylation using a suitable reagent like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the terminal alkyne position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenylpropynol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-yn-1-ol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-(Methanesulfonyl)phenylacetylene: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
3-Phenylprop-2-en-1-ol: Contains a double bond instead of a triple bond, affecting its reactivity and stability.
Uniqueness
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of both the methanesulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651310-31-5 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
3-(3-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 |
InChI-Schlüssel |
MBTMWPLMNSPDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


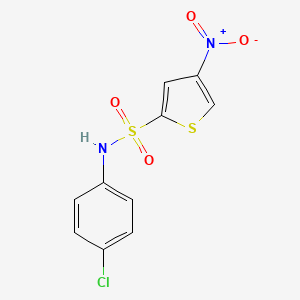

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
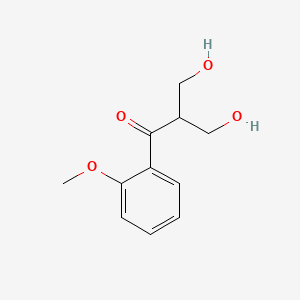
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
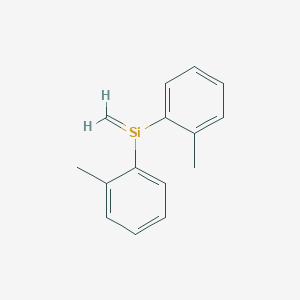
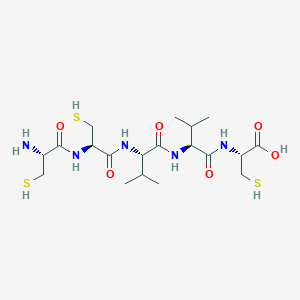
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
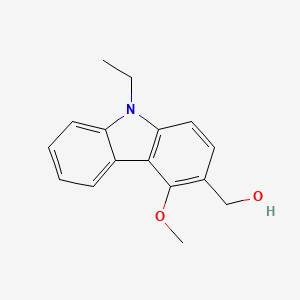
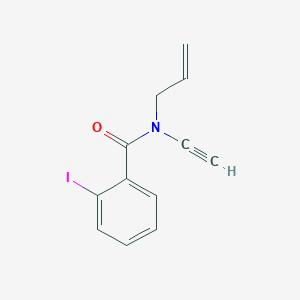
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
